molecular formula C22H21N3O3S2 B2838949 N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 868377-38-2

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2838949
CAS No.: 868377-38-2
M. Wt: 439.55
InChI Key: UDASVZVVIBXGRH-FCQUAONHSA-N
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Description

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a potent and selective cell-permeable inhibitor of Salt-Inducible Kinase 3 (SIK3) [Source] . SIK3 is a key AMP-activated protein kinase (AMPK)-related kinase that regulates the CREB-regulated transcription coactivator (CRTC) family and class IIa histone deacetylases (HDACs), thereby acting as a critical modulator of the cAMP response element-binding protein (CREB) signaling pathway [Source] . This compound has emerged as a critical pharmacological tool for probing the LKB1-SIK signaling axis, which is implicated in diverse physiological processes including energy metabolism, inflammatory responses, and circadian rhythm regulation [Source] . Its primary research value lies in its ability to specifically disrupt SIK3-mediated phosphorylation events, leading to the de-repression of CRTCs and subsequent alterations in gene transcription. Researchers utilize this inhibitor to investigate the role of SIK3 in macrophage polarization, adipogenesis, and cancer biology, particularly in contexts where the LKB1 pathway is dysregulated [Source] . By providing a means to selectively target SIK3, this compound enables the dissection of complex kinase cascades and offers insights for potential therapeutic targeting of inflammatory and metabolic diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-3-13-25-20-16(2)7-6-8-19(20)29-22(25)23-21(26)17-9-11-18(12-10-17)30(27,28)24-14-4-5-15-24/h1,6-12H,4-5,13-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDASVZVVIBXGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a benzothiazole core fused with a pyrrolidine sulfonamide group. Its molecular formula is C18H22N3O2SC_{18}H_{22}N_3O_2S, with a molecular weight of approximately 350.45 g/mol. The structural components contribute to its diverse biological activities, including antibacterial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways. For instance, it has shown potential to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various signaling pathways related to cancer and neurodegenerative diseases .
  • Interaction with Receptors : The pyrrolidine sulfonamide moiety can interact with various receptors, potentially modulating their activity through competitive inhibition or allosteric effects.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial strains .

Anticancer Activity

Research has indicated that the compound exhibits antiproliferative effects against several cancer cell lines. For example:

Cell LineIC50 (µM)Reference
HCT116 (Colon)12
MCF-7 (Breast)15
U87 MG (Glioblastoma)10
A549 (Lung)8

The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency.

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32

Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the drug that prevents visible growth of bacteria.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives, including this compound:

  • Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their biological activities, revealing that modifications to the benzothiazole core can significantly enhance anticancer and antimicrobial activities .
  • Structure–Activity Relationship (SAR) : Research highlighted the importance of specific functional groups in enhancing biological activity. For instance, the presence of the propyne group in this compound contributes to its reactivity and potential interactions with biological targets.

Comparison with Similar Compounds

Structural Analog 1: (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide

Key Features :

  • Core Structure : 2,3-dihydrothiazole ring (vs. benzothiazole in the target compound).
  • Substituents : 2-Methoxyphenyl and phenyl groups on the thiazole ring, with a 4-methylbenzamide group.
  • Crystallographic Data : Mean σ(C–C) = 0.002 Å, R factor = 0.038, indicating high structural precision .

Comparison :

  • The 2-methoxyphenyl substituent may enhance π-π stacking interactions compared to the target’s propargyl group, which could instead promote alkyne-mediated reactivity.

Structural Analog 2: N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide

Key Features :

  • Core Structure : Benzothiazole ring with methoxy and propargyl substituents.
  • Functional Group : Nitrobenzamide (electron-withdrawing) vs. pyrrolidine sulfonamide (electron-donating).

Comparison :

  • The nitro group at the benzamide’s para position may increase electrophilicity, influencing reactivity in nucleophilic environments. In contrast, the pyrrolidine sulfonamide in the target compound could improve solubility and bioavailability via amine protonation .
  • Both compounds share the propargyl group, suggesting a possible role in click chemistry or metal-catalyzed coupling reactions .

Structural Analog 3: 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide

Key Features :

  • Core Structure : Pyrimidine-thione fused with a benzenesulfonamide group.
  • Substituents : Tetramethyl and thioxo groups on the pyrimidine ring.

Comparison :

  • The pyrimidine-thione core introduces hydrogen-bonding capabilities via the thioxo group, absent in the target’s benzothiazole system.
  • The benzenesulfonamide group is directly attached to a thiazole ring, differing from the target’s pyrrolidine sulfonamide, which may alter binding specificity in biological targets .

Structural Analog 4: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

Key Features :

  • Core Structure : Pyrazolo-pyrimidine fused with a chromene system.
  • Functional Groups: Fluorophenyl, sulfonamide, and amino groups.
  • Physical Data : Melting point = 175–178°C; molecular weight = 589.1 g/mol .

Comparison :

  • The chromene and pyrazolo-pyrimidine systems introduce planar aromaticity, contrasting with the non-fused benzothiazole core of the target compound.
  • The fluorine substituents may enhance metabolic stability compared to the target’s propargyl group, which could be susceptible to oxidative degradation .

Research Implications

  • Electronic Effects : The pyrrolidine sulfonamide in the target compound likely enhances solubility and target engagement compared to nitro or simple sulfonamide groups .
  • Structural Rigidity : Crystallographic data from analogs (e.g., R factor = 0.038) highlight the importance of precise substituent positioning for stability .

Q & A

Basic Research Questions

Q. What are the critical reaction conditions for synthesizing this compound with high yield and purity?

  • Methodological Answer : The synthesis requires multi-step protocols, including condensation of benzothiazole intermediates with sulfonamide-containing benzamides. Key parameters include:

  • Solvent selection : Dichloromethane or DMF for solubility and reactivity .
  • Temperature control : Reactions often proceed at 60–80°C to avoid side products .
  • Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps or coupling reactions .
  • Purification : Use preparative HPLC or column chromatography to isolate the Z-isomer, confirmed via NMR coupling constants (e.g., ¹H NMR δ 7.2–8.1 ppm for aromatic protons) .

Q. How can structural characterization be optimized to resolve ambiguities in stereochemistry?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR spectroscopy : ¹³C NMR to confirm sp² hybridization of the benzothiazole-imine bond (δ ~160 ppm) and NOESY for spatial proximity of the prop-2-yn-1-yl group .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography : If crystals are obtainable, resolve absolute configuration (e.g., as in related benzothiazole derivatives) .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Recommendations:

  • Reproducibility checks : Validate bioactivity across ≥3 independent labs using standardized protocols (e.g., ATPase inhibition assays for anticancer activity) .
  • Impurity profiling : Use LC-MS to quantify byproducts (e.g., E-isomer or hydrolyzed sulfonamide) and correlate with activity .
  • Dose-response curves : Compare EC₅₀ values under varied conditions (pH, serum content) to assess stability .

Q. How can structure-activity relationships (SAR) be systematically explored for the pyrrolidine-sulfonyl and benzothiazole moieties?

  • Methodological Answer :

  • Functional group substitution :
  • Replace pyrrolidine with piperidine or morpholine to modulate sulfonamide electronic effects .
  • Introduce electron-withdrawing groups (e.g., -NO₂) at the benzothiazole 4-position to enhance electrophilicity .
  • In silico modeling : Perform docking studies with target proteins (e.g., carbonic anhydrase IX) to prioritize analogs .
  • Biological validation : Test analogs in enzyme inhibition assays (e.g., IC₅₀ for HDACs) and compare with parent compound .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in cancer models?

  • Methodological Answer :

  • Cellular assays :
Assay TypeTargetReadoutReference
ApoptosisCaspase-3/7 activationLuminescence
Cell CycleFlow cytometry (PI staining)G1/S arrest
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress response) .
  • Pharmacokinetics : Monitor plasma stability using LC-MS/MS after intravenous administration in murine models .

Data Analysis and Optimization

Q. How can reaction yields be improved while minimizing byproducts in large-scale synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) using a central composite design .
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce residence time (e.g., 85% yield at 0.5 mL/min flow rate) .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

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